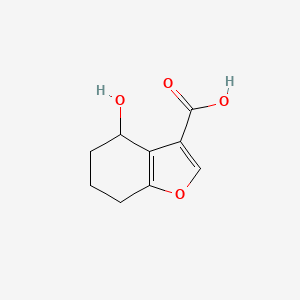

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Description

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzofuran core fused with a partially saturated cyclohexene ring. The molecule contains a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is cataloged as a building block for complex molecule synthesis, with commercial availability in milligram to gram quantities (e.g., 50 mg priced at €745.00) .

Structurally, it belongs to the tetrahydrobenzofuran carboxylic acid family, which is characterized by a fused furan ring system. This compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the hydroxyl group, enabling participation in hydrogen bonding and acid-base reactions.

Properties

IUPAC Name |

4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h4,6,10H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSLGKKZKVOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can be achieved through several steps:

Starting Material: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.

Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.

Cyclization: The resulting compound is then cyclized with ethyl bromopyruvate under alkaline conditions.

Acidification: Finally, the product is acidified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of resorcinol and potassium hydroxide.

Catalytic Hydrogenation: Employing large-scale hydrogenation reactors with active nickel catalysts.

Continuous Cyclization: Implementing continuous flow reactors for the cyclization step.

Automated Acidification: Utilizing automated systems for the acidification process to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

Oxidation: Forms 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Reduction: Produces 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-methanol.

Substitution: Results in various substituted benzofuran derivatives.

Scientific Research Applications

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid

2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Key Differences : A cinnamic acid derivative with a catechol group, lacking the benzofuran core.

- Molecular Formula : C₉H₈O₄ .

- Applications : Antioxidant in food/cosmetics and a reference standard in pharmacological studies .

Comparative Analysis Table

Key Findings

Methyl or aryl substitutions (e.g., 2-methyl or 4-methoxybenzamido derivatives) alter steric and electronic properties, influencing binding affinity in biological systems .

Thermal Stability :

- The oxo analogue exhibits a higher melting point (140°C) than caffeic acid (223°C), likely due to differences in crystalline packing and intermolecular forces .

Pharmacological Relevance :

- Benzofuran derivatives are prominent in kinase inhibitor development (e.g., Bruton’s tyrosine kinase), where the carboxylic acid group aids in protein binding .

- Caffeic acid’s antioxidant properties contrast with the synthetic utility of tetrahydrobenzofuran carboxylic acids, highlighting divergent applications .

Biological Activity

4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (HTB) is an organic compound belonging to the benzofuran class. Its unique bicyclic structure, characterized by a benzofuran moiety with both a hydroxyl and a carboxylic acid group, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activities, including potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 196.2 g/mol

- Boiling Point : Approximately 271.2 °C

- Density : Approximately 1.354 g/cm³

Biological Activity Overview

Research into HTB has revealed several promising biological activities:

- Anticancer Properties : HTB has been investigated for its ability to induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that HTB exhibits antimicrobial effects against certain pathogens.

- Antioxidant Potential : The compound has shown promise as a novel antioxidant, contributing to its potential therapeutic applications.

Anticancer Activity

HTB's anticancer properties have been explored through various studies focusing on its effects on tumor cell lines. Notably, it has been reported to induce programmed cell death mechanisms, such as:

- Caspase Activation : HTB promotes the activation of caspases, which are critical in the apoptosis signaling pathway.

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values ranging from 3.35 to 16.79 μM .

Table 1: Anticancer Activity of HTB

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 | 3.35 | Induction of apoptosis via caspase activation |

| HeLa | 6.72 | Disruption of FAK/Paxillin pathway |

| MDA-MB-231 | 4.87 | Inhibition of invasion characteristics |

Antimicrobial Activity

HTB has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still limited.

Antioxidant Activity

The compound's structural features suggest it may act as an antioxidant:

- Reactive Oxygen Species (ROS) Scavenging : HTB may mitigate oxidative stress by scavenging ROS, thereby protecting cellular components from damage.

- Potential Applications : This property positions HTB as a candidate for formulations aimed at combating oxidative stress-related diseases.

The mechanisms underlying the biological activities of HTB can be summarized as follows:

- Apoptosis Induction : Via caspase activation and mitochondrial pathway involvement.

- Inhibition of Tumor Cell Invasion : Disruption of signaling pathways related to cell migration and invasion.

- Antioxidant Effects : Modulating oxidative stress through ROS scavenging.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of HTB:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via cyclization of precursors such as α-hydroxy acids (e.g., hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid) under reflux with hydrazine hydrate. Optimization involves adjusting reaction time (e.g., 30 minutes for 62% yield), solvent choice (ethanol/methanol), and purification via recrystallization or chromatography. Catalysts like piperidine or pyridine enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for CH2 groups) and the hydroxyl/carboxylic acid protons (δ 10–12 ppm).

- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak at m/z 180.042 (exact mass) .

Advanced Research Questions

Q. How can researchers employ this compound as a precursor for synthesizing heterocyclic scaffolds with potential pharmacological activity?

- Methodological Answer : The compound serves as a building block for cinnolinones and fused heterocycles. For example, condensation with hydrazine hydrate under reflux yields 5,6-dihydrofuro[2,3-h]cinnolin-3(2H)-one (62% yield). Diels-Alder reactions or electrophilic substitutions can further diversify the scaffold for targeting enzymes like kinases or proteases .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., esterification of the carboxylic acid or fluorination at position 6) to assess impact on bioactivity.

- Mechanistic Assays : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and bacterial membrane disruption tests for antimicrobial effects.

- Computational Modeling : Compare binding affinities to diverse targets using molecular docking .

Q. What advanced analytical methods are critical for detecting and quantifying degradation products of this compound under varying pH and temperature conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and tandem MS to identify degradation products like oxidized quinones or decarboxylated derivatives.

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions to map stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.